N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
CAS No.: 1775494-67-1
Cat. No.: VC4799845
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775494-67-1 |
|---|---|
| Molecular Formula | C19H21N5O2S |
| Molecular Weight | 383.47 |
| IUPAC Name | N-(2-methoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C19H21N5O2S/c1-13-12-24-16(18(20-13)23-7-9-27-10-8-23)11-15(22-24)19(25)21-14-5-3-4-6-17(14)26-2/h3-6,11-12H,7-10H2,1-2H3,(H,21,25) |
| Standard InChI Key | IYSQYMGHYOMZGB-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3OC)C(=N1)N4CCSCC4 |
Introduction
Chemical Structure and Nomenclature
The molecular formula of N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is C₁₉H₂₁N₅O₂S, with a molecular weight of 383.47 g/mol. Its IUPAC name reflects the arrangement of substituents: the pyrazolo[1,5-a]pyrazine core is substituted at position 4 with a thiomorpholine group, at position 6 with a methyl group, and at position 2 with a carboxamide linked to a 2-methoxyphenyl ring.
Structural Features
The compound’s structure (SMILES: CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3OC)C(=N1)N4CCSCC4) reveals critical functional groups:
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Thiomorpholine: A sulfur-containing heterocycle that enhances lipophilicity and potential membrane permeability.
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2-Methoxyphenyl: Aromatic moiety contributing to π-π stacking interactions with biological targets.
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Pyrazolo[1,5-a]pyrazine: A fused bicyclic system providing rigidity and hydrogen-bonding capabilities.
The stereochemistry is achiral, as confirmed by its InChIKey (IYSQYMGHYOMZGB-UHFFFAOYSA-N).
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₂S |
| Molecular Weight | 383.47 g/mol |
| logP | 2.88 (predicted) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 60.38 Ų |
Table 1: Key physicochemical properties of the compound.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
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Core Formation: Cyclization of pyrazole precursors with thiomorpholine under acidic conditions.
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Functionalization: Introduction of the 2-methoxyphenyl carboxamide via coupling reactions using catalysts like HATU or EDCI.
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Purification: Chromatographic techniques (e.g., HPLC) isolate the final product.
Industrial-scale production may employ continuous flow synthesis to enhance efficiency.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and substituent positions.
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Mass Spectrometry (MS): Validates molecular weight (m/z 383.47).
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X-ray Crystallography: Resolves crystal packing and intermolecular interactions (data pending).
Physicochemical Properties
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N-(4-Methoxyphenyl) variant: Higher logP (3.12) due to increased hydrophobicity.
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N-(2,4-Dimethoxyphenyl) variant: Reduced solubility (logSw = -3.32) from additional methoxy groups .
| Variant | logP | logSw | Molecular Weight |
|---|---|---|---|
| N-(2-Methoxyphenyl) | 2.88 | Not reported | 383.47 |
| N-(4-Methoxyphenyl) | 3.12 | -2.98 | 383.47 |
| N-(2,4-Dimethoxyphenyl) | 2.88 | -3.32 | 413.50 |
Table 2: Comparative physicochemical properties of structural analogues.
Biological Activities and Mechanism of Action
Kinase Inhibition
Pyrazolo[1,5-a]pyrazine derivatives exhibit activity against kinases involved in cancer and inflammatory pathways. Molecular docking simulations predict strong binding to the ATP-binding pocket of EGFR (epidermal growth factor receptor).
Research Applications and Future Directions
Drug Discovery
The compound’s scaffold is a template for developing:
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Antimicrobial agents: Addressing multidrug-resistant pathogens.
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Kinase inhibitors: Targeting oncology and autoimmune diseases.
Optimization Challenges
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Solubility: Prodrug strategies or salt formation may improve bioavailability.
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Selectivity: Structure-activity relationship (SAR) studies to reduce off-target effects.
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